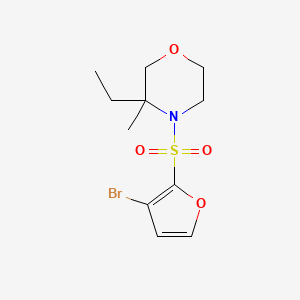![molecular formula C17H20N4O2 B7450160 N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7450160.png)
N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide, also known as N-(4-(2-(morpholin-4-yl)pyridin-5-yl)pyridin-2-yl)methyl)acetamide or MPAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MPAA involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes, including cell growth, proliferation, and survival. MPAA binds to the ATP-binding site of mTOR, preventing its activation and downstream signaling. This results in the inhibition of cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPAA has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, protection against oxidative stress and inflammation-induced damage, and improvement in cognitive function. MPAA has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAA has several advantages for lab experiments, including its high yield and purity, low toxicity, and good pharmacokinetic properties. However, its limitations include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of MPAA, including the design and synthesis of novel derivatives with improved pharmacological properties, the evaluation of its efficacy and safety in preclinical and clinical studies, and the identification of its molecular targets and signaling pathways. Additionally, MPAA can be used as a tool compound for the study of the PI3K/Akt/mTOR signaling pathway and its role in various diseases, including cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of MPAA involves the reaction of 2-bromo-5-(pyridin-4-yl)pyridine and N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide(2-chloroethyl)morpholine in the presence of a base, followed by the addition of this compound(2-pyridyl)acetamide. The resulting product is then purified through column chromatography to obtain MPAA in high yield and purity.
Aplicaciones Científicas De Investigación
MPAA has shown potential applications in various scientific research areas, including cancer therapy, neuroprotection, and drug discovery. In cancer therapy, MPAA has been found to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In neuroprotection, MPAA has been shown to protect neurons from oxidative stress and inflammation-induced damage. In drug discovery, MPAA has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13(22)19-11-16-12-21(8-9-23-16)17-3-2-15(10-20-17)14-4-6-18-7-5-14/h2-7,10,16H,8-9,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELWSANUFHHHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCO1)C2=NC=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450079.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-3-carbonyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B7450084.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(5-methylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7450089.png)
![4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B7450093.png)
![4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B7450100.png)
![2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid](/img/structure/B7450104.png)
![2-Fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7450122.png)

![N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide](/img/structure/B7450137.png)
![Methyl 3-(2-bromo-5-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7450138.png)
![5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7450161.png)

![N-(3-chloro-4-methylphenyl)-4-[2-(N-methylprop-2-enamido)acetyl]piperazine-1-carboxamide](/img/structure/B7450181.png)
![2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid](/img/structure/B7450182.png)
